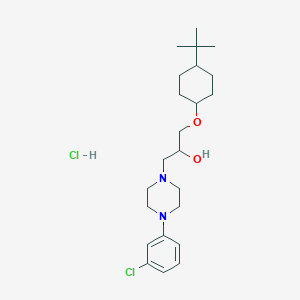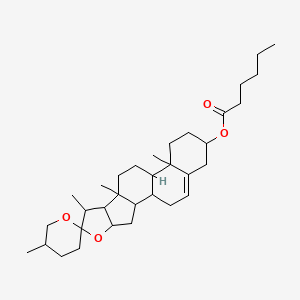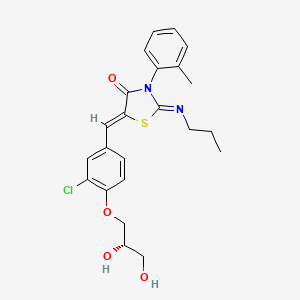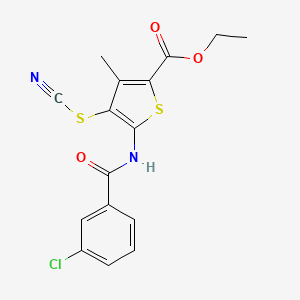![molecular formula C7H11Cl2N5 B2928893 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride CAS No. 2375273-85-9](/img/structure/B2928893.png)
7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride is a heterocyclic compound with significant applications in medicinal and pharmaceutical chemistry. This compound is known for its unique structure, which includes a triazole ring fused to a pyridine ring, making it a valuable scaffold for drug design and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and eco-friendly conditions suggests potential scalability for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole or pyridine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NaOCl, reducing agents, and nucleophiles for substitution reactions. Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups .
Aplicaciones Científicas De Investigación
7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride has numerous applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions modulate various biological processes, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-triazolo[1,5-a]pyridine: A closely related compound with similar biological activities.
1,2,4-triazolo[1,5-a]pyrimidine: Another related compound with applications in medicinal chemistry.
Uniqueness
7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride is unique due to its specific aminomethyl group, which enhances its reactivity and potential for functionalization. This makes it a versatile scaffold for drug design and development .
Propiedades
IUPAC Name |
7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5.2ClH/c8-4-5-1-2-12-6(3-5)10-7(9)11-12;;/h1-3H,4,8H2,(H2,9,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLANTHYHWHXBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C=C1CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2928815.png)
![4-[(2-chloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2928818.png)
![2-methoxy-4,5-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2928819.png)
![2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B2928821.png)


![N-(4-methoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2928826.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B2928828.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide](/img/structure/B2928830.png)
![3-[4-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B2928831.png)

